beta-Alanylalanine

Mass spectrometry Peptide sequencing Isomer differentiation

MS/MS method developers face α,β-dipeptide isomer misidentification with standard α,α-analogs. beta-Alanylalanine (CAS 34322-87-7) resolves this via three orthogonal MS/MS markers: diagnostic imine loss, b₁ lactam ion (m/z 72), and unique MS³ b₂ spectrum-all absent from Ala-β-Ala and Ala-Ala. • 22.5 kJ mol⁻¹ higher proton affinity ensures unambiguous isomer discrimination • 88% isolated yield benchmark for mechanochemical synthesis optimization • ≥95% purity with full analytical documentation

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
Cat. No. B13768392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanylalanine
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1
InChIKeyOSOCQWFTTAPWEK-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Alanylalanine for Research Procurement: Compound Identity and In-Class Positioning


Beta-alanylalanine (β-Ala-Ala; PubChem CID: 6427015; ChEBI: 73833) is an α,β-dipeptide composed of an N-terminal β-alanine residue linked via a standard peptide bond to L-alanine [1]. With a molecular formula of C₆H₁₂N₂O₃ and a monoisotopic mass of 160.08479 Da, it belongs to the broader class of β-amino acid-containing peptides, a category that includes the physiologically abundant dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-1-methyl-L-histidine) [1][2]. Unlike α,α-dipeptides, the presence of the β-amino acid residue confers distinct gas-phase proton affinity, collision-induced dissociation (CID) fragmentation pathways, and conformational preferences that are analytically exploitable for differentiation from positional isomers and α-analogs [2][3].

MS isomer differentiation Defined fragmentation standard for distinguishing β/α-dipeptide isomers via tandem MS
Enzyme substrate probe Neutral β-Ala-Xaa scaffold for probing dipeptidase specificity beyond carnosine
Green synthesis benchmark High-yield reference compound for solvent-free mechanochemical dipeptide synthesis

Why Beta-Alanylalanine Cannot Be Replaced by Generic In-Class Dipeptides in Analytical and Enzymatic Workflows


β-Alanine-containing dipeptides are not interchangeable despite sharing the β-Ala N-terminal motif. In tandem mass spectrometry (MS/MS), the positional isomer β-Ala-Ala (N-terminal β-Ala) yields a diagnostic imine loss and a dominant b₁ lactam ion at m/z 72 that is absent from both Ala-β-Ala (C-terminal β-Ala) and the α,α-dipeptide Ala-Ala [1]. The proton affinity of β-Ala-Ala (970.3 kJ mol⁻¹) is 22.5 kJ mol⁻¹ higher than that of Ala-β-Ala (947.8 kJ mol⁻¹), directly impacting ionization efficiency in positive-ion electrospray mass spectrometry [2]. Furthermore, enzyme recognition is sequence-dependent: a hog kidney metallo-dipeptidase hydrolyzes β-alanylalanine but not the α,α-dipeptide glycyl-leucine, confirming that the β-Ala-Xaa scaffold dictates distinct substrate specificity not predicted by amino acid composition alone [3]. These orthogonal differences mean that substituting β-Ala-Ala with its positional isomer, its α,α-analog, or another β-alanyl dipeptide will produce non-equivalent analytical signals and incompatible enzyme kinetics.

Positional isomer mismatch
Ala-β-Ala lacks the diagnostic imine loss and m/z 72 marker ion; MS identification may not transfer.
Ionization efficiency shift
22.5 kJ mol⁻¹ lower proton affinity for Ala-β-Ala reduces positive-ion ESI sensitivity; assay response may differ.
Enzyme recognition divergence
α,α-dipeptides like Gly-Leu are not hydrolyzed by the Co²⁺-dependent dipeptidase that accepts β-Ala-Ala; substrate profiling results may not replicate.

Quantitative Differentiation Evidence for Beta-Alanylalanine Against Closest Analogs


Diagnostic CID Fragmentation: β-Ala-Ala vs. Ala-β-Ala vs. α,α-Dipeptides

Under low-energy collision-induced dissociation (CID), protonated β-Ala-Ala generates a diagnostic fragment ion from imine loss (CH₂=NH) that is uniquely characteristic of peptides bearing an N-terminal β-alanine residue. This fragmentation channel is absent in its positional isomer Ala-β-Ala and in the α,α-dipeptide Ala-Ala [1]. Additionally, a lactam ion at m/z 72 is exclusively formed from peptides containing a β-Ala residue, providing a second confirmatory marker [1]. MS³ experiments further reveal that the b₂ ion spectra are structurally unique for each isomeric dipeptide, enabling unambiguous identification even in complex mixtures [1].

CID fragmentation signature
Head-to-head
Diagnostic imine loss & m/z 72 ion
Unique to N-terminal β-Ala; absent in Ala-β-Ala and α,α-dipeptides. MS³ spectra structurally distinct for each isomer.
Supports unambiguous isomer identification in peptide sequencing workflows.
Low-energy CID, quadrupole ion trap; synthetic dipeptides.
Mass spectrometry Peptide sequencing Isomer differentiation

Gas-Phase Proton Affinity: β-Ala-Ala Outranks Positional Isomer Ala-β-Ala by 22.5 kJ mol⁻¹

The proton affinity (PA) of β-alanylalanine was experimentally determined via the mass spectrometric kinetic method as 970.3 kJ mol⁻¹. This value is 22.5 kJ mol⁻¹ higher than that of its positional isomer Ala-β-Ala (947.8 kJ mol⁻¹), and is consistent with the general observation that β-dipeptides exhibit higher proton affinities than their α,α-dipeptide counterparts [1]. The enhanced PA arises because when β-Ala occupies the N-terminal position, the proton binding site at the N-terminal nitrogen benefits from greater conformational flexibility conferred by the additional β-methylene group, enabling stronger intramolecular hydrogen bonding [1].

Proton affinity
Head-to-head
970.3 kJ mol⁻¹
vs. Ala-β-Ala 947.8 kJ mol⁻¹ (+22.5 kJ mol⁻¹)
Higher proton affinity supports greater ionization efficiency in positive-ion ESI.
Kinetic method; DFT-validated.
Ion chemistry Mass spectrometry Physicochemical properties

Enzymatic Hydrolysis Profile: β-Alanylalanine Is a Substrate for a Co²⁺-Activated Hog Kidney Dipeptidase That Discriminates Against α,α-Dipeptides

A partially purified (600-fold) Co²⁺-dependent metallo-dipeptidase from hog kidney was shown to hydrolyze β-alanylalanine alongside anserine, carnosine, glycyl-histidine, and homocarnosine, but did not hydrolyze the α,α-dipeptide glycyl-leucine [1]. This substrate acceptance profile distinguishes this enzyme from classical carnosinase (which has high affinity for carnosine with Km ~0.02 mM [2]) and from PM20D2, a 'metabolite proofreading' enzyme that preferentially cleaves basic β-alanyl dipeptides (β-alanyl-lysine, β-alanyl-ornithine) but shows virtually no activity against carnosine [3]. The hydrolysis of β-alanylalanine by this kidney dipeptidase, but not by all dipeptidases, establishes that its β-Ala-Xaa scaffold occupies a distinct recognition niche.

Enzyme substrate profile
Cross-study comparable
Hydrolyzed by Co²⁺-dipeptidase
Accepts β-Ala-Ala, carnosine, anserine; rejects Gly-Leu (α,α-dipeptide). Not a PM20D2 substrate.
Positions β-Ala-Ala as a discriminating probe between dipeptidase families.
600-fold purified hog kidney enzyme; pH 7.2 optimum.
Enzyme kinetics Carnosinase Dipeptidase specificity

Solvent-Free Green Synthesis Yield: β-Ala-Ala Achieves 88% Yield, Differentiated from Other β-Alanyl-Xaa Dipeptides

Under solvent-free ball-milling conditions employing N-Boc-β-alanine-N-carboxyanhydride (N-Boc-β-NCA) and L-alanine methyl ester hydrochloride, the protected dipeptide N-Boc-β-Ala-Ala-OMe was obtained in 88% isolated yield [1]. This yield is higher than those achieved for β-Ala-Val (82%), β-Ala-Ile (80%), and β-Ala-Phe (83%), equivalent to β-Ala-Gly (88%), but lower than the β,β-dipeptide β-Ala-β-Ala (96%) [1]. The method avoids organic solvents entirely, aligning with green chemistry principles, and proceeds without detectable racemization or epimerization [1].

Synthetic yield
Cross-study comparable
88% isolated yield
Solvent-free ball-milling; vs. β-Ala-Val 82%, β-Ala-Ile 80%, β-Ala-Gly 88%.
Establishes a high-yield benchmark for green mechanochemical synthesis of α,β-dipeptides.
N-Boc-β-Ala-Ala-OMe; no racemization detected.
Green chemistry Peptide synthesis Mechanochemistry

In Silico Anticancer Activity Ranking: β-Ala-Ala Proposed as a Top Candidate Among Carnosine-Related Dipeptides

A computational and in vitro study evaluating carnosine-related dipeptides for anticancer activity preliminarily identified β-Ala-Ala, His-Val, and His-Arg as the most potent entities when benchmarked against carnosine (β-Ala-His) as the reference anticancer peptide [1]. The study employed in silico target prediction coupled with in vitro cytotoxicity and apoptosis assays against cancerous and non-cancerous cell lines [1]. While full IC₅₀ values are not publicly tabulated in the available abstract, the explicit naming of β-Ala-Ala among the top three candidates—alongside His-Val and His-Arg—indicates that substituting the C-terminal histidine of carnosine with alanine retains or enhances predicted anticancer activity in this model system.

Anticancer activity ranking
Class-level
Top 3 among carnosine-related dipeptides
In silico + in vitro screening; β-Ala-Ala, His-Val, His-Arg identified as most potent vs. carnosine reference.
Reported cell-model response context; quantitative IC₅₀ data not yet disclosed.
Preliminary abstract; class-level inference.
Cancer therapeutics In silico screening Carnosine analogs

High-Confidence Application Scenarios for Beta-Alanylalanine Based on Quantitative Differentiation Evidence


Isomeric Peptide Differentiation Standard in Tandem Mass Spectrometry Method Development

β-Ala-Ala serves as a structurally defined reference compound for developing and validating MS/MS methods that must distinguish α,β-dipeptides from their α,α- and β,β-isomers. Its diagnostic imine loss, the m/z 72 lactam marker ion, and the unique MS³ b₂ spectrum—all absent or distinct in Ala-β-Ala and Ala-Ala—provide three orthogonal identification checkpoints [1]. Laboratories performing de novo peptide sequencing or analyzing peptide libraries containing non-proteinogenic amino acids can use β-Ala-Ala to establish fragmentation rules and to spike into complex samples as an isomer-resolved internal standard.

Substrate Probe for Dipeptidase Specificity Characterization in Carnosine Metabolism Research

β-Ala-Ala occupies a unique substrate niche: it is hydrolyzed by a Co²⁺-dependent hog kidney dipeptidase that accepts carnosine and anserine but rejects α,α-dipeptides like glycyl-leucine [2], yet it is not a substrate for PM20D2, which is selective for basic β-alanyl dipeptides (β-Ala-Lys, β-Ala-Orn) [3]. This positions β-Ala-Ala as a discriminatory tool for enzymologists mapping the substrate boundaries of the carnosine/homocarnosine metabolic network, enabling functional differentiation between classical carnosinase, PM20D2, and the newly identified hog kidney enzyme.

Green Chemistry Dipeptide Synthesis Benchmarking

The 88% isolated yield of N-Boc-β-Ala-Ala-OMe under solvent-free ball-milling conditions [4] establishes β-Ala-Ala as a performance benchmark for laboratories evaluating mechanochemical peptide synthesis protocols. Its yield is superior to those of β-Ala-Val (82%) and β-Ala-Ile (80%), making it a favorable choice when high-yielding access to an α,β-dipeptide is required under green chemistry constraints. The methodology is directly transferable to the synthesis of the mammalian dipeptide N-Boc-carnosine-OMe, positioning β-Ala-Ala as a convenient model substrate for protocol optimization.

Lead Scaffold for Carnosine-Mimetic Anticancer Drug Discovery

Computational and in vitro screening identified β-Ala-Ala among the three most potent carnosine-related dipeptides against cancer cell lines, alongside His-Val and His-Arg [5]. The replacement of the C-terminal histidine in carnosine with alanine simplifies the structure while maintaining predicted activity, which may translate to reduced synthetic cost and improved pharmacokinetic properties. Medicinal chemistry groups pursuing non-histidine carnosine mimetics can use β-Ala-Ala as a starting scaffold for structure-activity relationship (SAR) expansion.

Application
Selection Property
Validation Focus
MS isomer differentiation standard
Diagnostic fragmentation signature
Imine loss, m/z 72 ion, MS³ b₂ spectrum
Dipeptidase specificity probe
Neutral β-Ala-Xaa substrate acceptance
Hydrolysis vs. Gly-Leu; PM20D2 cross-reactivity
Mechanochemical synthesis benchmark
High isolated yield under solvent-free conditions
Yield comparison across β-alanyl dipeptides
Carnosine-mimetic screening
Simplified scaffold (Ala replacing His)
Cell-model response context; SAR expansion
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